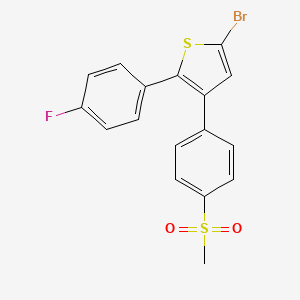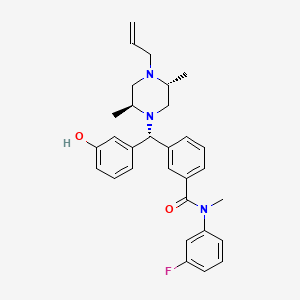
dup-697
Übersicht
Beschreibung
Es ist ein oral wirksames entzündungshemmendes, schmerzlinderndes und fiebersenkendes Mittel, das nicht ulzerogen ist .
Herstellungsmethoden
DuP 697 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung des Thiophenrings und anschließende Substitutionsreaktionen zur Einführung der Brom-, Fluorphenyl- und Methylsulfonylphenylgruppen beinhalten. Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht allgemein veröffentlicht. Industrielle Produktionsmethoden umfassen in der Regel die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
DuP 697 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung der selektiven COX-2-Hemmung und ihrer Auswirkungen auf die Prostaglandinsynthese.
Biologie: Untersucht wurde seine Rolle bei der Hemmung von COX-2 in verschiedenen biologischen Systemen, einschließlich seiner Auswirkungen auf Entzündungen und Schmerzen.
Medizin: Erforscht wurden seine potenziellen therapeutischen Anwendungen bei der Behandlung von Entzündungskrankheiten, Krebs und anderen Erkrankungen, bei denen COX-2 eine bedeutende Rolle spielt.
Industrie: Verwendung bei der Entwicklung neuer entzündungshemmender Medikamente und als Referenzverbindung in der pharmazeutischen Forschung
Wirkmechanismus
DuP 697 entfaltet seine Wirkung durch selektive Hemmung des COX-2-Enzyms, das für die Umwandlung von Arachidonsäure in Prostaglandine verantwortlich ist. Diese Hemmung reduziert die Produktion von proinflammatorischen Prostaglandinen, was zu entzündungshemmenden, schmerzlindernden und fiebersenkenden Wirkungen führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das COX-2-Enzym und nachgeschaltete Signalwege im Zusammenhang mit Entzündungen und Schmerzen .
Wirkmechanismus
Target of Action
Dup-697, also known as 5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene, is a potent, irreversible, selective, and orally active inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . It has been shown to have antiproliferative, antiangiogenic, and apoptotic effects on HT29 colorectal cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are key players in this pathway . This leads to a decrease in inflammation and pain. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cells .
Result of Action
The primary result of this compound’s action is a reduction in inflammation and pain due to its inhibition of prostaglandin production . Additionally, it has been shown to suppress growth and induce apoptosis in certain cancer cells, such as HT29 colorectal cancer cells and K562 leukemia cells .
Biochemische Analyse
Biochemical Properties
Dup-697 is a potent and time-dependent inhibitor of COX-2 . When tested on isolated recombinant enzymes, this compound is at least 50 times more potent in the inhibition of COX-2 than COX-1 . The IC50 values for human recombinant COX-2 are 80 and 40 nM at 5 and 10 minutes, respectively . This compound also attenuates the COX-1 inhibitory activity of non-selective COX inhibitors such as indomethacin .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells. For instance, it has been found to suppress the growth of K562 cells and primary Chronic Myeloid Leukemia (CML) cells, inducing apoptosis in a concentration-dependent manner . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent inhibitor of COX-2, which plays a key role in inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It is a potent and time-dependent inhibitor of COX-2 . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to be a potent inhibitor of paw swelling in nonestablished and established adjuvant arthritis in rats .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of prostaglandins . It is a potent inhibitor of prostaglandin synthesis, which is a key process in inflammation .
Vorbereitungsmethoden
DuP 697 is synthesized through a series of chemical reactions involving the formation of the thiophene ring and subsequent substitution reactions to introduce the bromine, fluorophenyl, and methylsulfonylphenyl groups. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
DuP 697 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: DuP 697 kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionswege nicht umfassend dokumentiert sind.
Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, die sich insbesondere auf die Sulfonylgruppe auswirken.
Substitution: DuP 697 kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Brom- und Fluorphenylgruppen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
DuP 697 ist unter den COX-2-Hemmern einzigartig aufgrund seiner hohen Selektivität und irreversiblen Bindung an das COX-2-Enzym. Ähnliche Verbindungen umfassen:
Celecoxib: Ein weiterer selektiver COX-2-Hemmer mit ähnlichen entzündungshemmenden und schmerzlindernden Eigenschaften, aber mit einer anderen chemischen Struktur.
Rofecoxib: Ein COX-2-Hemmer, der aufgrund von kardiovaskulären Nebenwirkungen vom Markt genommen wurde.
Valdecoxib: Ein weiterer COX-2-Hemmer mit einem ähnlichen Wirkmechanismus, der jedoch ebenfalls aufgrund von Sicherheitsbedenken vom Markt genommen wurde.
Die Einzigartigkeit von DuP 697 liegt in seiner irreversiblen Hemmung von COX-2, die im Vergleich zu reversiblen Hemmern verlängerte Wirkungen bewirkt .
Eigenschaften
IUPAC Name |
5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFO2S2/c1-23(20,21)14-8-4-11(5-9-14)15-10-16(18)22-17(15)12-2-6-13(19)7-3-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFTZWGGHJXZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236857 | |
| Record name | Dup 697 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88149-94-4 | |
| Record name | 5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88149-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dup 697 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dup 697 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DUP-697 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRWLZPOFPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione](/img/structure/B1670930.png)
![methyl 3-[5-formyl-3-[[5-formyl-2-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-3-yl]methyl]-4-methyl-1H-pyrrol-2-yl]propanoate](/img/structure/B1670932.png)
